2,3-Difluoro-4-methylbenzaldehyde
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Overview
Description
2,3-Difluoro-4-methylbenzaldehyde is an organic compound with the chemical formula C8H6F2O and a molecular weight of 156.13 g/mol . It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzaldehyde core. This compound is commonly used as an intermediate in various chemical processes and is known for its applications in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 2,3-Difluoro-4-methylbenzaldehyde involves the formylation of difluorobenzene. This process typically uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . Another method includes the Grignard exchange reaction, where 3,4-difluoro bromobenzene reacts with a freshly prepared Grignard reagent like isopropylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, making use of advanced equipment and stringent reaction controls to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms and the aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Difluoro-4-methylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-methylbenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the fluorine atoms can participate in various substitution reactions. These interactions make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-methylbenzaldehyde
- 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde
- 4-(Difluoromethoxy)benzylamine
Uniqueness
2,3-Difluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated benzaldehydes. Its combination of two fluorine atoms and a methyl group on the benzaldehyde ring makes it particularly useful in synthesizing specialized fluorinated compounds .
Properties
IUPAC Name |
2,3-difluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTVOFSIRYUUAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378903 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245536-50-9 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 245536-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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